Phenethyl Ferulate

Overview

Description

Phenethyl ferulate is a naturally occurring compound found in various plants, particularly in the traditional Chinese medicinal herb Notopterygii Rhizoma et Radix. It is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications in managing inflammation-linked diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl ferulate can be synthesized through the esterification of ferulic acid with phenethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Phenethyl ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound quinone.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound quinone.

Reduction: Phenethyl alcohol derivative.

Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Phenethyl ferulate is characterized by its molecular formula and is recognized for its lipophilic nature. The compound is a derivative of ferulic acid, which is commonly found in plant cell walls and has been studied for its antioxidant properties.

Therapeutic Applications

-

Antioxidant Activity

- PEF exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Studies have shown that it can enhance the activity of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) in neuronal cells, providing neuroprotective effects against oxidative damage .

- Anti-inflammatory Effects

-

Chemopreventive Properties

- PEF has shown promise in cancer prevention. It enhances apoptosis in colon cancer models induced by azoxymethane and exhibits inhibitory activity against cancer cell proliferation . Its role in modulating signaling pathways related to cell cycle regulation makes it a candidate for further investigation in cancer therapy.

- Cardiovascular Protection

- Neuroprotective Effects

Case Study 1: Neuroprotection in Oxidative Stress Models

A study investigated the effects of PEF on rat astrocytes and neurons exposed to oxidative stress. The results indicated that preincubation with PEF significantly increased HO-1 protein expression, leading to enhanced cellular resistance against glucose oxidase-mediated damage . This supports the potential use of PEF as a neuroprotective agent.

Case Study 2: Anti-cancer Activity

In a controlled experiment involving azoxymethane-induced colon tumors in rats, PEF was found to significantly reduce tumor incidence and promote apoptosis in cancer cells. The study highlighted its ability to inhibit COX and LOX pathways, suggesting its utility as a chemopreventive agent against colorectal cancer .

Comparison of Biological Activities

Mechanism of Action

Phenethyl ferulate exerts its effects primarily through the inhibition of key inflammatory pathways. It targets nuclear factor kappa-B (NF-κB), protein kinase B (Akt), and mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting these pathways, this compound reduces the production of inflammatory mediators such as prostaglandin E2, tumor necrosis factor-alpha, and interleukins .

Comparison with Similar Compounds

Phenethyl ferulate is unique in its dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, with IC50 values of 4.35 μM and 5.75 μM, respectively . Similar compounds include:

Caffeic Acid Phenethyl Ester (CAPE): Known for its anti-inflammatory and antioxidant properties.

Ethyl Ferulate: Another derivative of ferulic acid with similar anti-inflammatory effects.

Resveratrol: A polyphenolic compound with anti-inflammatory and neuroprotective activities.

This compound stands out due to its specific molecular targets and its potential for therapeutic applications in managing inflammation-linked diseases .

Biological Activity

Phenethyl ferulate (PEF) is a phenolic compound derived from ferulic acid, known for its diverse biological activities. This article provides an in-depth exploration of the biological activity of PEF, focusing on its anti-inflammatory, antioxidant, and potential therapeutic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

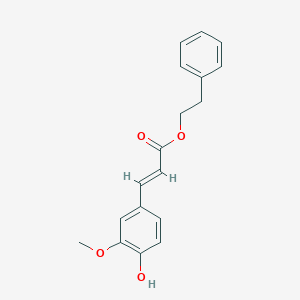

This compound is characterized by the esterification of phenethyl alcohol with ferulic acid. Its chemical structure can be represented as:

This structure contributes to its lipophilic nature, allowing it to interact effectively with biological membranes.

1. Anti-Inflammatory Effects

PEF has been shown to exhibit significant anti-inflammatory properties. A study demonstrated that PEF inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the modulation of the NF-κB signaling pathway and the activation of the Nrf2/HO-1 pathway, which are crucial in regulating inflammatory responses.

Table 1: Effects of PEF on Inflammatory Markers

| Treatment | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) | COX-2 Expression |

|---|---|---|---|---|

| Control | 150 ± 10 | 200 ± 15 | 180 ± 12 | High |

| PEF (50 µM) | 50 ± 5 | 60 ± 8 | 40 ± 5 | Low |

The results indicate a significant reduction in inflammatory markers upon treatment with PEF compared to the control group .

2. Antioxidant Activity

PEF also exhibits potent antioxidant properties. It has been shown to decrease intracellular reactive oxygen species (ROS) levels and enhance the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase. This antioxidant effect is primarily mediated through the activation of the Nrf2 pathway.

Figure 1: ROS Levels in RAW264.7 Macrophages

ROS Levels

The graph illustrates a marked decrease in ROS levels following PEF treatment compared to untreated cells .

3. Neuroprotective Effects

Recent studies have indicated that PEF may offer neuroprotective benefits by mitigating oxidative stress in neuronal cells. In vitro experiments showed that PEF could protect against LPS-induced neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Case Study: Neuroprotection in Microglial Cells

A study investigated the effects of PEF on microglial cells exposed to neurotoxic agents. The results demonstrated that PEF significantly reduced cell death and inflammatory cytokine release, highlighting its therapeutic potential in conditions like Alzheimer's disease .

The biological activities of PEF can be attributed to several mechanisms:

- Inhibition of NF-κB Activation: PEF prevents the nuclear translocation of NF-κB p65, thereby reducing inflammation.

- Activation of Nrf2 Pathway: By activating Nrf2, PEF enhances the expression of antioxidant enzymes, combating oxidative stress.

- Regulation of Cytokine Production: PEF modulates the expression of various cytokines involved in inflammatory responses.

Properties

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.